2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride and related compounds involves several strategies, including copper(I) iodide-catalyzed reactions, palladium-catalyzed processes, and traditional organic synthesis routes. Notably, the synthesis of 2-amino-1-benzothiophenes can be achieved through methods starting from thiosalicylic acid, 1-benzothiophen-2-ylmagnesium chloride, or (2-bromophenyl)acetonitrile with Na2S2O3 in the presence of a palladium catalyst (Petrov, Popova, & Androsov, 2015).
Molecular Structure Analysis
The molecular structure of 2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride reveals significant aspects of its reactivity and potential interactions. Studies involving structural analysis through X-ray diffraction and ab initio calculations provide insights into its conformational preferences and stability. The structural complexity allows for diverse chemical transformations, enabling the synthesis of targeted molecules for various applications (Téllez et al., 2013).
Chemical Reactions and Properties
This compound participates in a wide range of chemical reactions, including alkylation, ring closure, and heterocyclization, demonstrating its versatility as a synthetic intermediate. For instance, its reactivity with S-alkylated dithiocarbamic acid salts and aryl mercaptans leads to the formation of dithiocarbamates and thioethers, respectively, showcasing its utility in the synthesis of sulfur-containing compounds (Roman, 2013).
Scientific Research Applications
T-588 as a Cognitive Enhancer
T-588, a derivative of 2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride, has been identified as a cognitive enhancer. Research indicates that T-588 stimulates phosphorylation of extracellular signal-regulated kinases in the mouse hippocampus, suggesting its potential in enhancing cognitive functions (Yokoyama et al., 2003). Furthermore, T-588 showed ameliorative effects on place learning deficits induced by transient forebrain ischemia in rats, indicating its potential in improving cognitive functions following brain damage (Nakada et al., 2001).
Enhancement of Synaptic Plasticity
The compound T-588 has also been studied for its effects on synaptic plasticity. It was found to significantly augment the increase in population spike amplitude and field excitatory postsynaptic potential slope after inducing long-term potentiation in the dentate gyrus of freely moving rats, suggesting its role in enhancing synaptic plasticity (Yamaguchi et al., 2001).
Potential in Motor Neuron Diseases
T-588 has demonstrated potential in the treatment of motor neuron diseases. Studies show that it enhances acetylcholine release and exhibits neurotrophic activity for motor neurons in vivo, indicating its applicability for the treatment of diseases like amyotrophic lateral sclerosis and motor neuropathies (Iwasaki et al., 2004).
properties
IUPAC Name |
2-(1-benzothiophen-3-yl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS.ClH/c11-6-5-8-7-12-10-4-2-1-3-9(8)10;/h1-4,7H,5-6,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEKDTORMRYTRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173782 | |
Record name | Benzo(b)thiophene-3-ethylamine, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzothiophen-3-yl)ethan-1-amine hydrochloride | |
CAS RN |
19985-71-8 | |
Record name | Benzo(b)thiophene-3-ethylamine, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019985718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)thiophene-3-ethylamine, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo(b)thiophene-3-ethanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.